molecular formula C14H11Cl2NO3 B4112012 N-(3,5-dichloro-4-hydroxyphenyl)-3-methoxybenzamide

N-(3,5-dichloro-4-hydroxyphenyl)-3-methoxybenzamide

Cat. No.: B4112012
M. Wt: 312.1 g/mol
InChI Key: UMEVTJJIHUUBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-4-hydroxyphenyl)-3-methoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a member of the arylacetic acid group of NSAIDs and is structurally related to other NSAIDs such as ibuprofen and naproxen. Diclofenac is a potent inhibitor of cyclooxygenase (COX), the enzyme responsible for the production of prostaglandins, which are mediators of pain and inflammation.

Mechanism of Action

Diclofenac exerts its pharmacological effects by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are mediators of pain and inflammation, and their inhibition by N-(3,5-dichloro-4-hydroxyphenyl)-3-methoxybenzamide leads to a reduction in these symptoms. In addition, this compound has been shown to inhibit the activity of other enzymes involved in inflammation, such as lipoxygenase and phospholipase A2.
Biochemical and physiological effects:
Diclofenac has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of fever, and the modulation of immune function. In addition, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Diclofenac is a widely used NSAID that has been extensively studied for its pharmacological properties and therapeutic applications. Its advantages for lab experiments include its well-established mechanism of action, its availability in a variety of formulations, and its relatively low cost. However, N-(3,5-dichloro-4-hydroxyphenyl)-3-methoxybenzamide has some limitations for lab experiments, including its potential for toxicity and its interference with certain assays.

Future Directions

There are a number of future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-3-methoxybenzamide, including the investigation of its potential use in the treatment of cancer and other neurological disorders. In addition, there is a need for further studies on the safety and efficacy of this compound, particularly in vulnerable populations such as pregnant women and the elderly. Finally, there is a need for the development of new formulations and delivery methods for this compound, which may improve its therapeutic effectiveness and reduce its potential for toxicity.

Scientific Research Applications

Diclofenac has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to be effective in the treatment of a wide range of conditions, including arthritis, migraines, menstrual cramps, and postoperative pain. In addition, N-(3,5-dichloro-4-hydroxyphenyl)-3-methoxybenzamide has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-10-4-2-3-8(5-10)14(19)17-9-6-11(15)13(18)12(16)7-9/h2-7,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEVTJJIHUUBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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